

A Technical Guide to the Physicochemical Properties of 3,3-Dimethyl-1-hexene

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Compound of Interest

Compound Name: 3,3-Dimethyl-1-hexene

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the physical and chemical properties of **3,3-Dimethyl-1-hexene**, a branched-chain alkene. The information is curated for professionals in research and development, with a focus on delivering precise data, experimental context, and clear visual representations of key workflows.

General and Structural Information

3,3-Dimethyl-1-hexene is an organic compound classified as an alkene, specifically an alpha-olefin, due to the presence of a carbon-carbon double bond at the C1 position.^[1] Its molecular formula is C₈H₁₆.^{[1][2][3][4]} The structure features a hexene backbone with two methyl groups attached to the third carbon atom, creating a sterically hindered quaternary center adjacent to the double bond, which influences its reactivity.^[1] This compound is a colorless liquid at room temperature.^{[1][5][6]}

Table 1: Compound Identifiers and Structural Details

Identifier	Value
IUPAC Name	3,3-dimethylhex-1-ene[7]
Synonyms	1-Hexene, 3,3-dimethyl-[1][4]; 3,3-Dimethylhexene-1[3]
CAS Registry Number	3404-77-1[2][3][4][5]
Molecular Formula	C8H16[1][2][3][4]
Molecular Weight	112.21 - 112.22 g/mol [2][3][6]
Canonical SMILES	CCCC(C)(C)C=C[2][3]
InChIKey	RXYYKIMRVXDSFR-UHFFFAOYSA-N[3][4]

Physicochemical Properties

The physical properties of **3,3-Dimethyl-1-hexene** are summarized below. It is a volatile and highly flammable liquid, insoluble in water but soluble in organic solvents like alcohol, ether, and benzene.[1][8][9][10]

Table 2: Quantitative Physical and Chemical Properties

Property	Value
Appearance	Colorless to Almost Colorless Clear Liquid[5][6]
Density	0.714 - 0.72 g/cm ³ [2][3][6]
Boiling Point	104 °C to 106.9 °C at 760 mmHg[2][3][5][11]
Melting Point	-103.01 °C (estimate)[2]
Flash Point	10.7 °C to 11 °C[2][5]
Refractive Index (n _{20/D})	1.407 to 1.41[3][5][6]
Vapor Density	>1 (vs air)
Water Solubility	Insoluble[1][8]
LogP (Octanol/Water)	2.99870 to 3.8[2]
Purity (Typical)	>98.0% (GC)[5][6][11]

Chemical Reactivity and Spectroscopic Data

As an alkene, the primary site of reactivity for **3,3-Dimethyl-1-hexene** is the carbon-carbon double bond.[1] It readily undergoes addition reactions with reagents such as hydrogen and halogens.[1] Due to its structure, it serves as a valuable building block in organic synthesis and can be used in polymerization processes.[1][12] The steric hindrance provided by the adjacent dimethyl groups can influence the regioselectivity of certain reactions. Studies on the oxidation of linear hexene isomers have shown that the position of the double bond significantly affects reactivity, which is a key consideration in its application.[13]

Spectroscopic Characterization: The structure of **3,3-Dimethyl-1-hexene** is confirmed using standard spectroscopic methods.

- **Nuclear Magnetic Resonance (NMR):** ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework.[14]
- **Infrared (IR) Spectroscopy:** The presence of the C=C double bond and vinylic C-H bonds can be confirmed by characteristic absorption bands.[4][15][16]

- Mass Spectrometry (MS): Electron ionization mass spectrometry provides the molecular weight and fragmentation pattern, confirming the compound's identity.^[4]

Experimental Protocols and Workflows

While specific drug development applications are proprietary, the general synthesis and characterization of such a compound follow established organic chemistry protocols.

Conceptual Synthesis

One documented synthetic route involves the coupling of a Grignard reagent with an allylic halide. Specifically, the reaction of propylmagnesium chloride with 3,3-dimethyl-allyl chloride in diethyl ether has been reported to produce **3,3-Dimethyl-1-hexene** with a high yield.^[2]

Protocol for Analytical Characterization

Objective: To confirm the identity, purity, and structure of a synthesized batch of **3,3-Dimethyl-1-hexene**.

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment:

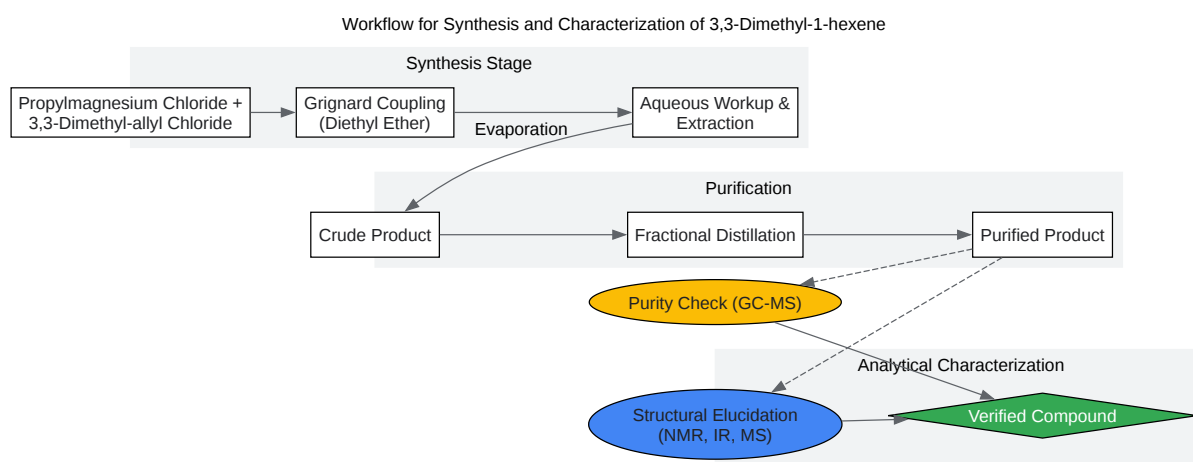
- Instrumentation: A standard GC system coupled with a mass spectrometer.
- Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).
- Carrier Gas: Helium at a constant flow rate.
- GC Oven Program:
 - Initial Temperature: 40 °C, hold for 2 minutes.
 - Ramp: Increase temperature at 10 °C/min to 150 °C.
 - Final Hold: Hold at 150 °C for 2 minutes.
- Injection: Inject 1 µL of a dilute solution of the sample in hexane (e.g., 1 mg/mL).
- MS Parameters: Scan in electron ionization (EI) mode from m/z 35 to 200.

- Analysis: Purity is determined by the relative area percentage of the main peak in the chromatogram. The mass spectrum of the peak should correspond to the known fragmentation pattern of **3,3-Dimethyl-1-hexene**.

2. NMR Spectroscopy for Structural Elucidation:

- Sample Preparation: Dissolve approximately 10-20 mg of the purified sample in 0.6 mL of deuterated chloroform (CDCl_3).
- ^1H NMR Spectroscopy:
 - Acquire a proton spectrum on a 400 MHz or higher spectrometer.
 - Expected signals include peaks corresponding to the vinylic protons ($\text{C}=\text{CH}_2$), the allylic protons, the methylene groups of the propyl chain, and the two distinct singlet peaks for the gem-dimethyl groups.
- ^{13}C NMR Spectroscopy:
 - Acquire a proton-decoupled carbon spectrum.
 - Expected signals will correspond to the eight distinct carbon atoms in the molecule, including the two alkene carbons.

The following diagram illustrates the logical workflow for synthesizing and verifying the quality of **3,3-Dimethyl-1-hexene**.



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Workflow for Synthesis and Characterization

Safety and Handling

3,3-Dimethyl-1-hexene is a hazardous substance requiring careful handling.

- GHS Hazard Statements: It is classified as a highly flammable liquid and vapor (H225) and may be fatal if swallowed and enters airways (H304), indicating an aspiration hazard.[5][7]
- Precautions: Handle in a well-ventilated area, away from ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[5] In case of ingestion, do NOT induce vomiting and seek immediate medical attention.[5] Store in a cool, well-ventilated place with the container tightly closed.[5]

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